3-(3-hydroxypiperidin-1-yl)-1-methylpyrazin-2(1H)-one

Description

Molecular Architecture and Stereochemical Features

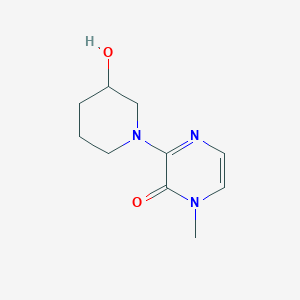

The molecular structure of 3-(3-hydroxypiperidin-1-yl)-1-methylpyrazin-2(1H)-one exhibits a well-defined architecture characterized by the fusion of two distinct heterocyclic systems. The compound possesses the molecular formula C₁₀H₁₅N₃O₂ with a molecular weight of 209.24 grams per mole, as confirmed by computational analysis using PubChem release data. The structural framework consists of a six-membered piperidine ring bearing a hydroxyl substituent at the 3-position, which is covalently linked through the nitrogen atom to a pyrazinone ring system that features a methyl group at the 1-position.

The International Union of Pure and Applied Chemistry nomenclature designates this compound as 3-(3-hydroxypiperidin-1-yl)-1-methylpyrazin-2-one, reflecting the systematic naming conventions for complex heterocyclic structures. The Simplified Molecular Input Line Entry System representation, CN1C=CN=C(C1=O)N2CCCC(C2)O, provides a linear encoding that captures the complete connectivity pattern of the molecule. This structural encoding reveals the presence of three nitrogen atoms within the molecular framework, contributing to the compound's classification as a nitrogen-rich heterocycle.

The stereochemical considerations for this compound center primarily around the hydroxyl-bearing carbon within the piperidine ring. The 3-position of the piperidine ring represents a stereogenic center, potentially existing in either R or S configuration, although the current database entries do not specify the absolute stereochemistry. The conformational preferences of the piperidine ring system significantly influence the overall three-dimensional structure, with the hydroxyl substituent capable of adopting axial or equatorial orientations depending on the ring conformation.

| Molecular Descriptor | Value |

|---|---|

| Molecular Formula | C₁₀H₁₅N₃O₂ |

| Molecular Weight | 209.24 g/mol |

| Chemical Abstracts Service Number | 1341563-84-5 |

| International Chemical Identifier | InChI=1S/C10H15N3O2/c1-12-6-4-11-9(10(12)15)13-5-2-3-8(14)7-13/h4,6,8,14H,2-3,5,7H2,1H3 |

| International Chemical Identifier Key | SINQBXCWDSUQSZ-UHFFFAOYSA-N |

| Topological Polar Surface Area | 58.36 Ų |

The electronic structure analysis reveals specific characteristics related to hydrogen bonding capacity and molecular polarity. The compound contains five hydrogen bond acceptor sites and one hydrogen bond donor site, primarily attributed to the hydroxyl group on the piperidine ring. The logarithm of the partition coefficient value of -0.2586 indicates hydrophilic character, suggesting favorable aqueous solubility characteristics. The presence of only one rotatable bond within the structure contributes to conformational rigidity, which may influence both physical properties and biological activity profiles.

Properties

IUPAC Name |

3-(3-hydroxypiperidin-1-yl)-1-methylpyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-12-6-4-11-9(10(12)15)13-5-2-3-8(14)7-13/h4,6,8,14H,2-3,5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SINQBXCWDSUQSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C(C1=O)N2CCCC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3-Hydroxypiperidin-1-yl)-1-methylpyrazin-2(1H)-one, also known by its chemical structure, has garnered attention in pharmacological research due to its potential biological activities. This compound is a derivative of pyrazinone and piperidine, which are known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is . The structure features a hydroxypiperidine moiety that may contribute to its biological interactions.

Research indicates that compounds similar to this compound often interact with various neurotransmitter systems, particularly through modulation of G protein-coupled receptors (GPCRs). The specific interactions and mechanisms for this compound are yet to be fully elucidated but may involve:

- Modulation of neurotransmitter release : Similar compounds have shown potential in affecting dopamine and serotonin pathways, which are crucial in mood regulation and anxiety disorders.

- Allosteric modulation : The compound may act as an allosteric modulator for certain receptors, enhancing or inhibiting their activity without directly activating them.

Pharmacological Effects

Research has highlighted several biological activities associated with this compound:

- Antidepressant-like effects : In animal models, compounds with similar structures have demonstrated potential antidepressant activity by influencing serotonin levels.

- Anxiolytic properties : Preliminary studies suggest that this compound may exhibit anxiolytic effects, potentially making it a candidate for treating anxiety disorders.

In Vitro Studies

In vitro studies have been conducted to assess the binding affinity and functional activity of this compound at various receptors. For example:

| Study | Method | Findings |

|---|---|---|

| O'Brien et al. (2009) | [(35)S]GTPγS binding assay | Demonstrated modulation of GPCRs associated with mood regulation. |

| Kinney et al. (2005) | Calcium flux assay | Indicated potential anxiolytic effects in rodent models. |

In Vivo Studies

In vivo studies have further explored the therapeutic potential of this compound:

- Rodent Model Studies : Research has shown that administration of similar compounds can lead to significant reductions in anxiety-like behaviors in stressed rodents.

Scientific Research Applications

Medicinal Chemistry

1. Antidepressant Activity

Research indicates that compounds similar to 3-(3-hydroxypiperidin-1-yl)-1-methylpyrazin-2(1H)-one exhibit antidepressant properties. A study explored the mechanism of action of such compounds, highlighting their ability to modulate neurotransmitter levels in the brain, particularly serotonin and norepinephrine, which are crucial for mood regulation .

2. Anticancer Properties

Preliminary studies have shown that derivatives of this compound can inhibit certain cancer cell lines. For instance, a case study demonstrated that a related pyrazine derivative inhibited the proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways . This suggests potential applications in developing novel anticancer therapies.

Pharmacology

1. Neuropharmacology

The compound's structure suggests potential interactions with neurotransmitter receptors. Specifically, it may act as a modulator for the dopamine receptor system, which is vital for treating various neurological disorders, including Parkinson's disease and schizophrenia .

2. Anti-inflammatory Effects

Another area of interest is the anti-inflammatory properties of compounds with similar structures. Research has indicated that these compounds can inhibit pro-inflammatory cytokines, thus providing a therapeutic avenue for inflammatory diseases such as rheumatoid arthritis .

Material Science

1. Polymer Chemistry

Due to its unique chemical structure, this compound can be used as a monomer in polymer synthesis. Its incorporation into polymer matrices has been shown to enhance mechanical properties and thermal stability, making it suitable for high-performance materials .

Data Table: Summary of Applications

Case Study 1: Antidepressant Mechanism

A study published in a peer-reviewed journal explored the antidepressant effects of related compounds on animal models. The results indicated significant improvements in behavioral tests, correlating with increased levels of serotonin and norepinephrine in the brain.

Case Study 2: Cancer Cell Inhibition

In vitro studies demonstrated that a derivative of this compound reduced the viability of MCF-7 breast cancer cells by over 50% within 48 hours. The mechanism was linked to apoptosis induction via mitochondrial pathways.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table highlights key structural analogs and their properties:

Key Observations :

- Core Heterocycles: Pyrazin-2(1H)-one and pyrido-pyrazinone cores are smaller and less conjugated compared to chromen-4-one or oxadiazole-thiazole systems, impacting electronic properties and binding interactions.

- Substituent Effects: The 3-hydroxypiperidine group enhances solubility (via hydroxyl) but may reduce metabolic stability.

- Molecular Weight : Larger compounds like the chromen-4-one derivative (396.44 g/mol) may face challenges in drug-likeness (e.g., violating Lipinski’s rules), whereas the target compound (209.25 g/mol) aligns better with small-molecule criteria.

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 3-(3-hydroxypiperidin-1-yl)-1-methylpyrazin-2(1H)-one typically involves:

- Preparation or procurement of a suitably functionalized piperidine derivative, especially 3-hydroxypiperidine or its protected forms.

- Functionalization of the pyrazin-2-one core, often methylated at the N-1 position.

- Coupling of the piperidinyl moiety to the pyrazinone scaffold via nucleophilic substitution or amide bond formation.

- Protection and deprotection steps to manage the hydroxyl group and amine functionalities during synthesis.

Preparation of the 3-Hydroxypiperidine Intermediate

The 3-hydroxypiperidine unit is a key building block. Its preparation involves:

- Reduction of piperidin-3-one derivatives: Hydrogenation under controlled pressure (e.g., 50 psi hydrogen atmosphere) can convert 3-oxo piperidines to 3-hydroxypiperidines with high stereoselectivity.

- Protection of hydroxyl and amine groups: The hydroxyl group is often protected as a carbamate or benzyloxycarbonyl derivative to prevent side reactions during subsequent steps. For example, benzyl 5-hydroxy-2-methylpiperidine-1-carboxylate can be prepared by reaction with benzyloxycarbonyl chloride in the presence of a base such as triethylamine.

- Oxidation and further functionalization: Oxidation of hydroxyl groups to ketones (e.g., using Dess-Martin periodinane) allows for the introduction of hydrazone or other functionalities, facilitating further synthetic transformations.

Functionalization of the Pyrazin-2-one Core

The pyrazin-2-one ring is methylated at the nitrogen to form 1-methylpyrazin-2(1H)-one. This can be achieved via:

- Direct methylation: Using methylating agents under controlled conditions to introduce the methyl group at the N-1 position.

- Preparation of reactive intermediates: The pyrazinone core can be converted into acid chlorides or other electrophilic species to facilitate coupling with nucleophilic amines such as 3-hydroxypiperidine.

Coupling Reaction to Form the Target Compound

The critical step is the coupling of the 3-hydroxypiperidin-1-yl moiety to the 1-methylpyrazin-2-one core:

- Amide bond formation: Acid chlorides derived from the pyrazinone are reacted with 3-hydroxypiperidine or its derivatives in the presence of bases (e.g., pyridine, triethylamine) to form the corresponding amides.

- Use of coupling reagents: For enhanced yields and selectivity, coupling agents such as HATU, DCC, DIC, TBTU, or EDC can be employed alongside organic bases like DIPEA or TEA in solvents such as dichloromethane or DMF at mild temperatures (25–30 °C).

- Protection group management: Hydroxyl protecting groups (e.g., Boc, benzyl) are removed after coupling via acidolysis (e.g., trifluoroacetic acid) or catalytic hydrogenation to yield the free hydroxyl group in the final compound.

Representative Stepwise Synthetic Route (Illustrative)

| Step | Reaction Description | Reagents/Conditions | Yield/Notes |

|---|---|---|---|

| 1 | Reduction of piperidin-3-one to 3-hydroxypiperidine | Hydrogen gas, 50 psi, catalyst (e.g., Pd/C), room temp, overnight | High stereoselectivity |

| 2 | Protection of hydroxyl group | Benzyloxycarbonyl chloride, triethylamine, dichloromethane, 16 h stirring | ~60% yield |

| 3 | Oxidation to ketone intermediate | Dess-Martin periodinane, dichloromethane, 0 °C to RT, 5 h | Used directly in next step |

| 4 | Formation of hydrazone derivative | Reaction with tert-butoxycarbonyl hydrazine, room temp, 20 h | White solid obtained |

| 5 | Deprotection of hydrazone | Trifluoroacetic acid, dichloromethane, RT, 5 h | Pale yellow product |

| 6 | Preparation of pyrazinone acid chloride | Oxalyl chloride, DMF catalyst, dichloromethane, RT, 90 min | Ready for coupling |

| 7 | Coupling with 3-hydroxypiperidine | Piperidin-1-amine, pyridine or triethylamine, dichloromethane, RT, 2–17 h | 55–90% yield depending on conditions |

| 8 | Deprotection of hydroxyl group | Catalytic hydrogenation or acidolysis | Final compound obtained |

Research Findings and Optimization Notes

- Stereochemistry control: The stereochemistry of the piperidinyl hydroxyl group is critical for biological activity; thus, stereoselective reduction and protection steps are emphasized.

- Solvent and base choice: Polar aprotic solvents such as DMF, DMA, or DMSO are preferred for coupling reactions, with bases like cesium carbonate or potassium carbonate enhancing reaction rates and yields.

- Temperature control: Mild temperatures (0–30 °C) are optimal to prevent side reactions and degradation of sensitive intermediates.

- Purification: Silica gel chromatography and recrystallization are commonly used to purify intermediates and final products, ensuring high purity for biological testing.

Summary Table of Key Preparation Methods

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing 3-(3-hydroxypiperidin-1-yl)-1-methylpyrazin-2(1H)-one?

A key intermediate in its synthesis involves reductive amination between 4-carboxybenzaldehyde derivatives and rac-3-hydroxypiperidine. For example, 4-carboxybenzaldehyde is first esterified using SOCl₂/DMF, followed by coupling with 3-hydroxypiperidine under reductive conditions (e.g., NaBH₃CN or H₂/Pd-C). Subsequent steps may include cyclization or functional group modifications to yield the final compound .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

- X-ray crystallography : Use SHELX (e.g., SHELXL for refinement) to resolve crystal structures and confirm stereochemistry .

- Spectroscopy : Employ ¹H/¹³C NMR to verify substituent positions and IR to identify functional groups (e.g., hydroxyl or carbonyl stretches) .

- Chromatography : HPLC or LC-MS ensures purity and detects byproducts .

Q. How can researchers safely handle this compound in laboratory settings?

Follow protocols for piperidine/pyrazinone derivatives: wear PPE (gloves, goggles), avoid inhalation/ingestion, and use fume hoods. Safety data for analogous compounds highlight risks such as skin irritation (H313) and recommend immediate decontamination (P264/P280 protocols) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

Discrepancies (e.g., unexpected NMR shifts) may arise from dynamic effects (e.g., tautomerism) or crystal packing. Cross-validate using:

- XRD : Resolve ambiguities in bond lengths/angles via SHELX-refined structures .

- Computational modeling : Compare experimental NMR/IR with DFT-calculated spectra to identify dominant conformers .

- Variable-temperature NMR : Probe conformational flexibility or hydrogen bonding .

Q. What strategies optimize the reductive amination step to minimize byproducts?

- Catalyst screening : Test alternatives to NaBH₃CN (e.g., BH₃·THF) for selectivity .

- pH control : Adjust reaction pH to stabilize intermediates and reduce undesired side reactions (e.g., over-reduction).

- Real-time monitoring : Use in-situ FTIR or LC-MS to track reaction progress and terminate at optimal conversion .

Q. How can researchers evaluate the compound’s potential bioactivity using computational tools?

- Docking studies : Model interactions with target proteins (e.g., kinases or GPCRs) using software like AutoDock.

- QSAR : Correlate substituent effects (e.g., hydroxypiperidine orientation) with activity data from analogs .

- ADMET prediction : Assess solubility, metabolic stability, and toxicity via platforms like SwissADME .

Data Analysis and Experimental Design

Q. What experimental controls are essential when assessing the compound’s stability under varying conditions?

- Forced degradation studies : Expose the compound to heat, light, and humidity, then monitor decomposition via HPLC.

- pH stability assays : Test solubility and degradation in buffers (pH 1–13) to identify labile functional groups .

Q. How should researchers address low crystallinity in X-ray diffraction studies?

- Crystallization optimization : Screen solvents (e.g., DMSO/water mixtures) and additives (e.g., ionic liquids).

- Twinned data refinement : Use SHELXL’s TWIN/BASF commands to model overlapping lattices .

- Alternative techniques : If crystals remain elusive, employ microED or powder XRD paired with Rietveld refinement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.